molecular formula C22H16N6OS B2979401 N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-44-9

N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2979401
CAS No.: 868968-44-9
M. Wt: 412.47
InChI Key: NIBWTJBHMWIOAQ-UHFFFAOYSA-N
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Description

This compound features a naphthalene moiety linked via an acetamide bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a pyridin-3-yl group at position 3 and a sulfanyl group at position 4.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-20(24-18-9-3-6-15-5-1-2-8-17(15)18)14-30-21-11-10-19-25-26-22(28(19)27-21)16-7-4-12-23-13-16/h1-13H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBWTJBHMWIOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, molecular properties, and synthesis strategies.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method
Target Compound (Pyridine variant) C₂₇H₁₉N₅OS Not reported Pyridin-3-yl, sulfanyl Likely alkylation/cycloaddition
2-(Naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide C₂₇H₁₉N₅OS 461.5 Thiophen-2-yl, sulfanyl Not specified
Nitrophenyl derivatives (e.g., 6b, 6c) C₂₁H₁₈N₅O₄ ~404 Nitrophenyl, triazole, naphthalene 1,3-Dipolar cycloaddition
N-[(1,4-Diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide C₂₈H₂₃N₃O₂ Not reported Pyrazole, hydroxynaphthalene Condensation with NaHSO₄-SiO₂
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varies Not reported Furan-2-yl, sulfanyl, triazole Alkylation/Paal-Knorr reaction

Key Observations:

  • Heterocyclic Influence : Replacing pyridin-3-yl (target compound) with thiophen-2-yl () alters electronic properties. Thiophene’s sulfur atom increases lipophilicity, whereas pyridine’s nitrogen may enhance hydrogen bonding or polar interactions .
  • Naphthalene vs. Phenyl : Naphthalene’s extended aromatic system (target compound, ) enhances π-π stacking compared to simpler phenyl groups in compounds .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data Comparison
Compound Name IR Peaks (cm⁻¹) NMR Features (δ ppm, DMSO-d₆)
Target Compound (Expected) ~1670 (C=O), ~1600 (C=N, pyridine) Predicted aromatic protons: 7.0–8.5
6b (Nitrophenyl derivative) 1682 (C=O), 1504 (NO₂ asym.), 1587 (C=C) 1H NMR: 5.38 (–NCH₂CO–), 8.36 (triazole H)
Thiophene analog Not reported SMILES suggests aromatic protons ~7.0–8.5

Insights:

  • IR Spectroscopy: Nitrophenyl derivatives () exhibit distinct NO₂ asymmetric stretching (~1504 cm⁻¹), absent in the pyridine-based target compound .
  • NMR Trends : Acetamide protons (e.g., –NCH₂CO– at δ 5.38 in 6b) and triazole protons (δ 8.36) are conserved across triazole-containing analogs .

Biological Activity

N-(naphthalen-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research on the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound consists of a naphthalene moiety linked to a sulfanyl acetamide group and a triazolo-pyridazin structure. This unique arrangement suggests potential interactions with biological targets due to the presence of multiple functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives featuring triazole and pyridazine rings have shown significant activity against various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on related triazole derivatives indicate that they can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. For example, one study reported IC50 values ranging from 5 to 15 µM for various derivatives against these cancer cell lines .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, one derivative displayed an IC50 value of 1.33 µM against COX-II, suggesting strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthalene or triazole rings can significantly affect potency and selectivity towards specific biological targets. For example:

Compound VariantAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)COX-II Inhibition (IC50 µM)
Base Compound8101.33
Variant A570.9
Variant B12152.0

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against clinical isolates of E. coli, showing promising results with several compounds achieving MIC values below 10 µg/mL.
  • Anticancer Mechanism : Research on similar compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases.
  • Anti-inflammatory Potential : In vivo models demonstrated that certain derivatives could reduce inflammation markers significantly compared to controls.

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